molecular formula C20H24N2O3S2 B4719249 N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide

N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No. B4719249
M. Wt: 404.6 g/mol
InChI Key: CIYQYKNEXMWVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as MP-10, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MP-10 is a sulfonamide derivative that has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In

Mechanism of Action

The exact mechanism of action of N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide is not fully understood. However, it has been suggested that N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide may exert its antitumor activity by inhibiting the activity of certain enzymes involved in tumor growth and proliferation. N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit cell migration and invasion. N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has also been shown to exhibit low toxicity in vitro, making it a potentially safe candidate for further study. However, N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain assays. Additionally, the exact mechanism of action of N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the exact mechanism of action of N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide and to determine its efficacy and safety in vivo. Another potential direction is to investigate the potential of N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide as an anti-inflammatory and analgesic agent for the treatment of inflammatory and painful conditions. Finally, future studies could explore the potential of N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide as a lead compound for the development of novel sulfonamide derivatives with improved biological activity.

Scientific Research Applications

N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, prostate, and lung cancer cells. N-(2-methylphenyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and painful conditions.

properties

IUPAC Name

N-(2-methylphenyl)-4-methylsulfanyl-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S2/c1-15-8-4-5-9-18(15)21-27(24,25)16-10-11-19(26-2)17(14-16)20(23)22-12-6-3-7-13-22/h4-5,8-11,14,21H,3,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYQYKNEXMWVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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